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Cat. No.: B592597 Get Quote

Infrared spectroscopy is a powerful analytical technique that identifies functional groups within

a molecule by measuring the absorption of infrared radiation at various wavelengths. For acid

anhydrides, the most prominent features in an IR spectrum are the dual carbonyl (C=O)

stretching bands. This splitting arises from the symmetric and asymmetric stretching vibrations

of the two carbonyl groups, which are coupled through the central oxygen atom.

Angelic anhydride, being an unsaturated non-cyclic anhydride, is expected to exhibit C=O

stretching frequencies that are lower than those of its saturated counterparts due to the

influence of conjugation with the C=C double bond.

Predicted Infrared Absorption Data for Angelic
Anhydride
The following table summarizes the predicted IR absorption bands for angelic anhydride.

These values are based on the typical frequency ranges for unsaturated, non-cyclic

anhydrides.
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Vibrational Mode
Predicted
Wavenumber
(cm⁻¹)

Expected Intensity Notes

Asymmetric C=O

Stretch
1810 - 1790 Strong

This band, occurring

at a higher frequency,

is typically the more

intense of the two

carbonyl absorptions

in non-cyclic

anhydrides.

Symmetric C=O

Stretch
1760 - 1740 Strong

The lower frequency

carbonyl band. The

separation between

the symmetric and

asymmetric bands is a

characteristic feature

of anhydrides.

C=C Stretch 1680 - 1640 Medium to Weak

The presence of the

carbon-carbon double

bond in the angelic

acid moieties gives

rise to this absorption.

Its intensity can be

variable.

C-O-C Asymmetric

Stretch
1175 - 1100 Strong

This strong absorption

is characteristic of the

anhydride functional

group and arises from

the stretching of the

C-O-C bridge.

C-H Stretch (sp²) 3100 - 3000 Medium

Corresponds to the

stretching of the C-H

bonds on the C=C

double bond.
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C-H Stretch (sp³) 3000 - 2850 Medium

Arises from the C-H

bonds of the methyl

groups.

C-H Bending 1470 - 1370 Medium

These absorptions are

due to the bending

vibrations of the C-H

bonds in the methyl

groups.

Experimental Protocol for Acquiring the IR
Spectrum of Angelic Anhydride
The following provides a general methodology for obtaining an IR spectrum of angelic
anhydride. The specific parameters may be adjusted based on the available instrumentation

and the physical state of the sample.

3.1. Instrumentation

A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring high-

resolution IR spectra.

3.2. Sample Preparation

The choice of sample preparation technique depends on whether the angelic anhydride is in a

liquid or solid state at room temperature.

For Liquid Samples (Neat):

Place a small drop of the liquid angelic anhydride between two polished salt plates (e.g.,

NaCl or KBr).

Gently press the plates together to form a thin film.

Mount the plates in the spectrometer's sample holder.

For Solid Samples (KBr Pellet):
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Thoroughly grind a small amount of solid angelic anhydride (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

Transfer the mixture to a pellet press and apply pressure to form a transparent or

translucent pellet.

Place the KBr pellet in the sample holder of the spectrometer.

Solution Spectroscopy:

Dissolve the angelic anhydride in a suitable solvent that has minimal IR absorption in the

regions of interest (e.g., carbon tetrachloride (CCl₄) or chloroform (CHCl₃)).

Transfer the solution to a liquid sample cell with a known path length.

Acquire the spectrum of the solution and subtract the spectrum of the pure solvent.

3.3. Data Acquisition

Background Scan: Record a background spectrum of the empty sample compartment (or the

pure solvent/KBr pellet) to account for atmospheric and instrumental interferences.

Sample Scan: Place the prepared sample in the spectrometer and acquire the IR spectrum.

Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument's software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Visualizations
Diagram of the General Workflow for IR Spectroscopy
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Click to download full resolution via product page

Caption: A generalized workflow for obtaining and analyzing an infrared spectrum of a chemical

sample.

Logical Relationship of Anhydride Structure to IR Spectrum

Key Structural Features

Characteristic IR Absorptions

Angelic Anhydride
((Z)-2-methylbut-2-enoyl (Z)-2-methylbut-2-enoate)

Two C=O Groups C-O-C Bridge C=C Double Bond

Two C=O Stretching Bands
(Symmetric & Asymmetric)

Coupled Vibrations

Strong C-O-C Stretch

Stretching Vibration

C=C Stretch

Stretching Vibration
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Caption: The relationship between the key functional groups in angelic anhydride and their

characteristic infrared spectral features.

To cite this document: BenchChem. [Principles of Infrared Spectroscopy of Acid Anhydrides].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b592597#angelic-anhydride-ir-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b592597?utm_src=pdf-body-img
https://www.benchchem.com/product/b592597?utm_src=pdf-body
https://www.benchchem.com/product/b592597#angelic-anhydride-ir-spectroscopy
https://www.benchchem.com/product/b592597#angelic-anhydride-ir-spectroscopy
https://www.benchchem.com/product/b592597#angelic-anhydride-ir-spectroscopy
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b592597?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

